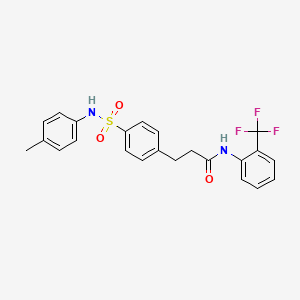
3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide, also known as TAK-659, is a chemical compound that has been studied for its potential use in treating various diseases.
Mechanism of Action
3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide inhibits BTK by binding to its active site, preventing it from phosphorylating downstream signaling molecules. This leads to the inhibition of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide can inhibit the growth of cancer cells and reduce inflammation in autoimmune disorders. It has also been found to improve the survival rate of mice with lymphoma and reduce the severity of symptoms in models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide is its specificity for BTK, which reduces the risk of off-target effects. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of more soluble analogs of 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide that can be administered more easily in vivo. Additionally, further studies are needed to fully understand the mechanisms of action of 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide and its potential applications in various diseases.
In conclusion, 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide is a promising chemical compound that has been studied for its potential use in treating various diseases. Its specificity for BTK and its ability to inhibit the growth of cancer cells and reduce inflammation make it a promising candidate for further research. However, more studies are needed to fully understand its mechanisms of action and potential applications in various diseases.
Synthesis Methods
The synthesis of 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide involves several steps, including the reaction of 4-aminobenzenesulfonamide with p-toluenesulfonyl chloride to form 4-(N-(p-tolyl)sulfamoyl)aniline. This compound is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base to form 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide. The final product is purified using column chromatography.
Scientific Research Applications
3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide has been studied for its potential use in treating various diseases, including cancer and autoimmune disorders. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of these diseases.
properties
IUPAC Name |
3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-[2-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O3S/c1-16-6-11-18(12-7-16)28-32(30,31)19-13-8-17(9-14-19)10-15-22(29)27-21-5-3-2-4-20(21)23(24,25)26/h2-9,11-14,28H,10,15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZREXDUHIZLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

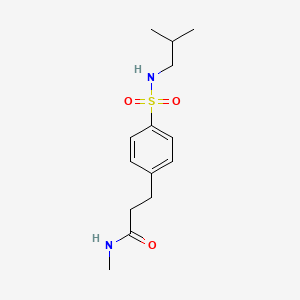
![3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B7709488.png)

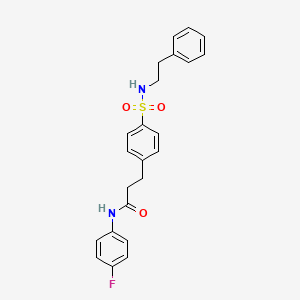
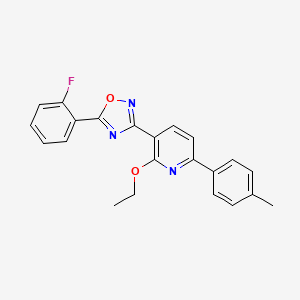
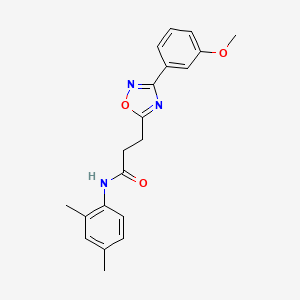
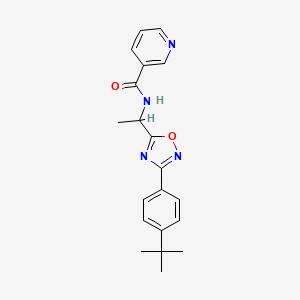
![2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7709534.png)
![(E)-N'-((1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7709548.png)
![(E)-N-(2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-2-oxoethyl)-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B7709556.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide](/img/structure/B7709566.png)

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709588.png)